Superior Predicted Protein Kinase Inhibitory Potential Compared to Broader Diazine Class
In silico PASS prediction models indicate that 5-Chloropyridazine-3-carboxylic acid possesses a high probability of activity (Pa) as a protein kinase inhibitor (Pa=0.620), a chloride peroxidase inhibitor (Pa=0.657), and a signal transduction pathways inhibitor (Pa=0.718) [1]. When benchmarked against a set of six diazinecarboxylic acids (including pyridazine-3-carboxylic, pyridazine-4-carboxylic, pyrimidine-2-carboxylic, pyrimidine-4-carboxylic, pyrimidine-5-carboxylic, and pyrazine-2-carboxylic acids), the chlorine substituent in 5-chloropyridazine-3-carboxylic acid is known to drastically alter the electronic charge distribution, HOMO-LUMO energies, and aromaticity indices, which are directly correlated with enhanced antimicrobial and cytotoxic activities [2].
| Evidence Dimension | Predicted Protein Kinase Inhibitor Activity (Pa) |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | Unsubstituted pyridazine-3-carboxylic acid (activity not predicted in this dataset) |
| Quantified Difference | Qualitative: Presence of chlorine at C5 introduces a new predicted activity profile absent in the unsubstituted analog. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model based on structure-activity relationships. |
Why This Matters
This predictive data guides the selection of this specific scaffold for kinase inhibitor discovery programs, justifying its procurement over simpler, unsubstituted pyridazine carboxylic acids which lack this targeted predicted activity profile.
- [1] PASS prediction for 5-Chloropyridazine-3-carboxylic acid. Table 7, Scientific Reports, 2025. View Source
- [2] M. Kalinowska, et al. Studies on the relationship between the structure of pyrimidinecarboxylic, pyridazinecarboxylic and pyrazinecarboxylic acids and their antimicrobial and cytotoxic activity. Journal of Molecular Structure, 2021. View Source
